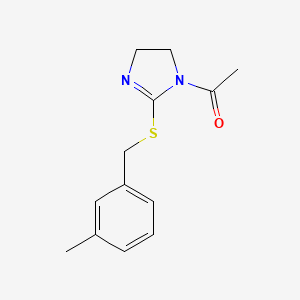

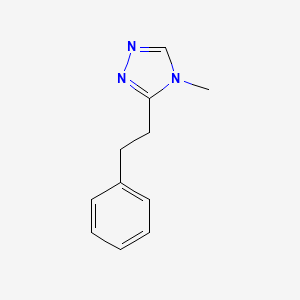

![molecular formula C8H9F2N3S2 B3003225 3-氨基-1-{4-[(二氟甲基)硫烷基]苯基}硫脲 CAS No. 721910-08-3](/img/structure/B3003225.png)

3-氨基-1-{4-[(二氟甲基)硫烷基]苯基}硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiourea derivatives are a class of compounds that have garnered attention due to their potential applications in various fields, including medicinal chemistry and as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy. The specific compound "3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea" is not directly mentioned in the provided papers, but the general class of thiourea derivatives is well represented. These compounds are characterized by the presence of a thiourea moiety, which is a functional group containing nitrogen, sulfur, and hydrogen atoms. The thiourea derivatives discussed in the papers are synthesized through reactions involving isothiocyanates and amines or amides, indicating a versatile chemistry that could be applicable to the synthesis of the compound .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For example, one study describes the synthesis of a thiourea derivative by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate . Another paper details the formation of a thiourea compound by reacting 4-methylbenzoyl chloride with potassium thiocyanate to form an isothiocyanate in situ, which is then treated with sulfanilamide . Similarly, a range of 1-aroyl-3-(4-aminosulfonylphenyl)thiourea derivatives were synthesized by reacting sulfanilamide with various substituted aroyl isothiocyanates . These methods suggest that the synthesis of "3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea" could potentially be achieved by a similar approach, using the appropriate difluoromethyl-substituted isothiocyanate and amine precursors.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using spectroscopic techniques and, in some cases, by single-crystal X-ray diffraction. For instance, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined to crystallize in the monoclinic space group with specific unit cell dimensions . This level of structural detail provides insight into the molecular geometry and potential interaction sites for further chemical reactions or binding interactions with other molecules.

Chemical Reactions Analysis

Thiourea derivatives can participate in a variety of chemical reactions due to their functional groups. The papers provided do not detail specific reactions for "3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea," but they do discuss the use of thiourea derivatives as CSAs for the enantiodiscrimination of amino acid derivatives . This indicates that thiourea compounds can form complexes with other molecules, which could be a significant aspect of their reactivity. The base additives mentioned in the studies, such as DABCO and DMAP, are used to facilitate the solubilization and interaction of the thiourea derivatives with substrates, suggesting that the compound may also require such conditions for optimal reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be inferred from their molecular structures and the nature of their substituents. The papers describe the solubility enhancement of amino acid derivatives in the presence of thiourea CSAs and base additives . Additionally, the crystallographic data provide information on the solid-state properties of these compounds, such as their crystalline form and stability . These properties are crucial for understanding the behavior of thiourea derivatives in different environments and can guide the development of new compounds with desired characteristics.

科学研究应用

有机催化

3-氨基-1-{4-[(二氟甲基)硫烷基]苯基}硫脲和相关的硫脲经常用于有机催化。它们通常以 3,5-双(三氟甲基)苯基部分设计,以增强其催化活性。然而,研究人员已经探索使用元素硫在多组分反应 (MCR) 策略中用可定制官能团(如酯或砜芳基)取代这些基序。这种方法对于合成具有不同芳基、苄基或脂肪族部分的各种硫脲以及测试它们在 Ugi 四组分反应等反应中的氢键强度和催化活性是有效的 ((Nickisch 等,2020))。

杂原子化合物的合成

硫脲衍生物在合成具有显着生物活性的新含硫和含氮化合物方面显示出前景。例如,源自苯硫脲的 1-(6-甲基-3-苯基-2-硫代次亚胺-1,2,3,4-四氢嘧啶-5-基)乙酮因其对生物膜和线粒体膜电位的显着影响而被确定具有抗氧化作用和药物开发潜力 (Farzaliyev 等,2020)。

化学反应研究

涉及硫脲衍生物反应的研究导致了噻唑并-S-三嗪等新化合物的形成以及各种反应途径的发现。这些发现有助于更深入地了解涉及硫脲及其衍生物的化学反应,从而扩展了这些化合物在各种化学过程和产品合成中的潜在应用 (Klayman 和 Milne,1969)。

晶体结构分析

硫脲衍生物的合成和分析还涉及对其晶体结构的研究。此类研究对于理解这些化合物的分子几何形状和潜在相互作用至关重要,这对于它们在催化、药物设计和材料科学中的应用至关重要 (Saeed 等,2010)。

属性

IUPAC Name |

1-amino-3-[4-(difluoromethylsulfanyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3S2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRSXLNWZPRQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

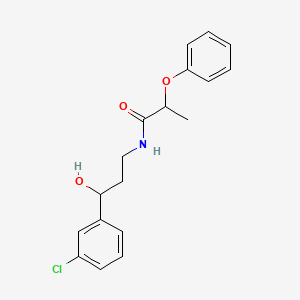

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)

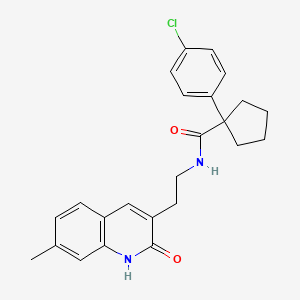

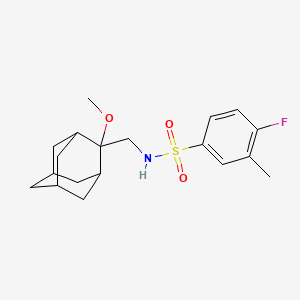

![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)

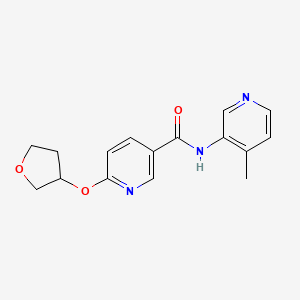

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)

![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3003159.png)

![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3003164.png)